Anticancer agent 114
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irofulven involves the modification of illudin S, a natural product isolated from the mushroom Omphalotus illudens. The synthetic route typically includes the following steps:
Oxidation: Illudin S is oxidized to form an intermediate compound.
Reduction: The intermediate is then reduced to yield Irofulven.
Industrial Production Methods
Industrial production of Irofulven follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of specialized reactors and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Irofulven undergoes several types of chemical reactions, including:
Oxidation: Irofulven can be oxidized to form various intermediates.
Reduction: Reduction reactions can modify the functional groups on Irofulven.
Substitution: Irofulven can undergo substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in the reactions involving Irofulven include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of Irofulven, which are often tested for their anticancer activity. These derivatives can have modified cytotoxic profiles and may offer advantages in terms of efficacy and safety .
Scientific Research Applications
Irofulven has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA alkylation and repair mechanisms.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Undergoing clinical trials for the treatment of various cancers, including solid tumors and hematologic malignancies.
Industry: Used in the development of new anticancer drugs and as a reference compound in pharmacological studies .
Mechanism of Action
Irofulven exerts its anticancer effects primarily through DNA alkylation. It forms covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the induction of apoptosis and cell cycle arrest. The molecular targets of Irofulven include DNA and various proteins involved in DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
Illudin S: The natural precursor of Irofulven, also derived from Omphalotus illudens.
Acylfulvene derivatives: Other compounds in the same chemical family as Irofulven.
Platinum-based drugs: Such as cisplatin, which also function through DNA alkylation but have different toxicity profiles
Uniqueness
Irofulven is unique in its selective cytotoxicity towards malignant cells and its increased toxicity over other acylfulvene derivatives. Unlike platinum-based drugs, Irofulven has a distinct mechanism of action and a different spectrum of activity, making it a valuable addition to the arsenal of anticancer agents .
Properties
Molecular Formula |
C28H33BF6N2O7 |
---|---|
Molecular Weight |
634.4 g/mol |
IUPAC Name |
4-[(1R)-1-[[2-[[2,5-bis(trifluoromethyl)benzoyl]amino]-3-cyclopropylpropanoyl]amino]-3-methylbutyl]-2-methyl-3,5,10-trioxa-4-boratricyclo[5.2.1.02,6]decane-8-carboxylic acid |
InChI |
InChI=1S/C28H33BF6N2O7/c1-12(2)8-20(29-43-22-21-16(25(40)41)11-19(42-21)26(22,3)44-29)37-24(39)18(9-13-4-5-13)36-23(38)15-10-14(27(30,31)32)6-7-17(15)28(33,34)35/h6-7,10,12-13,16,18-22H,4-5,8-9,11H2,1-3H3,(H,36,38)(H,37,39)(H,40,41)/t16?,18?,19?,20-,21?,22?,26?/m0/s1 |
InChI Key |
QUNHEJRCMTUHHU-RURUYEODSA-N |
Isomeric SMILES |
B1(OC2C3C(CC(C2(O1)C)O3)C(=O)O)[C@H](CC(C)C)NC(=O)C(CC4CC4)NC(=O)C5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
B1(OC2C3C(CC(C2(O1)C)O3)C(=O)O)C(CC(C)C)NC(=O)C(CC4CC4)NC(=O)C5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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